

# Application Note: Analysis of Daucene using Gas Chromatography-Mass Spectrometry (GC-MS)

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## Compound of Interest

Compound Name: *Daucene*

Cat. No.: *B097725*

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## Introduction

**Daucene** is a sesquiterpene hydrocarbon with the molecular formula  $C_{15}H_{24}$  and a molecular weight of 204.35 g/mol.[1] It is a significant constituent of the essential oil of carrot seeds (*Daucus carota*), contributing to the oil's characteristic aroma and potential biological activities.[2][3] The analysis of **daucene** is crucial for the quality control of essential oils, phytochemical research, and the development of new therapeutic agents. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like **daucene** in complex matrices.[4] This document provides a comprehensive protocol for the GC-MS analysis of **daucene**, including sample preparation, instrument parameters, and data interpretation.

## Data Presentation

### Quantitative Data Summary

Quantitative analysis of **daucene** can be performed using a validated GC-MS method. While specific quantitative data for **daucene** is not extensively published, the following table summarizes typical validation parameters for the analysis of sesquiterpenes, which can be used as a benchmark for method development for **daucene**.

Parameter	Typical Value Range	Description
Linearity ( $r^2$ )	> 0.99	Indicates a strong correlation between the concentration of the analyte and the instrument response.[4]
Limit of Detection (LOD)	0.1 - 1.0 $\mu\text{g/mL}$	The lowest concentration of an analyte that can be reliably detected.[5]
Limit of Quantitation (LOQ)	0.5 - 5.0 $\mu\text{g/mL}$	The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.[5]
Accuracy (Recovery)	80 - 120%	The percentage of the true amount of an analyte that is detected by the analytical method.[4]
Precision (RSD%)	< 15%	The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[5]

## Mass Spectrometry Data

The mass spectrum of **daucene** is characterized by a molecular ion peak ( $[M]^+$ ) at  $m/z$  204. The fragmentation pattern under electron ionization (EI) typically shows characteristic ions that are useful for its identification.

Property	Value
Molecular Formula	C <sub>15</sub> H <sub>24</sub>
Molecular Weight	204.35 g/mol [1]
Molecular Ion (M <sup>+</sup> )	m/z 204
Key Fragment Ions (m/z)	161, 121, 41[1]

### Fragmentation Pattern of **Daucene**

Electron ionization of **daucene** leads to the formation of a molecular ion (m/z 204).[6][7] Subsequent fragmentation results in a series of characteristic ions. The base peak is often observed at m/z 161, corresponding to the loss of a propyl group ([M-43]<sup>+</sup>). Other significant fragments can be observed at m/z 121 and 41, which aid in the structural confirmation of the **daucene** molecule.

## Experimental Protocols

### Sample Preparation

The choice of sample preparation method depends on the matrix. For the analysis of **daucene** from plant material, such as carrot seeds, hydrodistillation or solvent extraction are commonly employed.[2]

#### 1. Hydrodistillation of Carrot Seed Essential Oil

- Apparatus: Clevenger-type apparatus.
- Procedure:
  - Weigh a suitable amount of dried carrot seeds and place them in a round-bottom flask.
  - Add distilled water to the flask, ensuring the plant material is fully submerged.
  - Connect the flask to the Clevenger apparatus and a condenser.
  - Heat the flask to boiling and continue the distillation for 3-4 hours.

- Collect the essential oil in the Clevenger trap.
- Separate the oil from the aqueous layer and dry it over anhydrous sodium sulfate.
- Store the essential oil in a sealed, airtight vial at 4°C until GC-MS analysis.

## 2. Solvent Extraction

- Solvents: n-hexane, ethanol, or dichloromethane.
- Procedure:
  - Grind a known amount of dried plant material into a fine powder.
  - Macerate the powder in the chosen solvent at room temperature for 24 hours.
  - Filter the extract to remove solid plant material.
  - The extract can be concentrated using a rotary evaporator if necessary.
  - The resulting extract is then ready for GC-MS analysis.

## 3. Sample Dilution

- Dilute the obtained essential oil or extract in a suitable volatile solvent (e.g., n-hexane) to an appropriate concentration for GC-MS analysis (typically 1-10 µL of essential oil in 1 mL of solvent).

## GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of **daucene**. Optimization may be required depending on the specific instrument and column used.

Parameter	Recommended Setting
Gas Chromatograph	
Column	HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Carrier Gas	Helium, constant flow rate of 1.0 mL/min
Inlet Temperature	250°C
Injection Volume	1 µL
Injection Mode	Split (split ratio 50:1 to 100:1)
Oven Temperature Program	Initial temperature of 60°C for 2 min, ramp at 3°C/min to 240°C, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)[7]
Ionization Energy	70 eV[7]
Ion Source Temperature	230°C
Transfer Line Temperature	280°C
Mass Scan Range	m/z 40-400

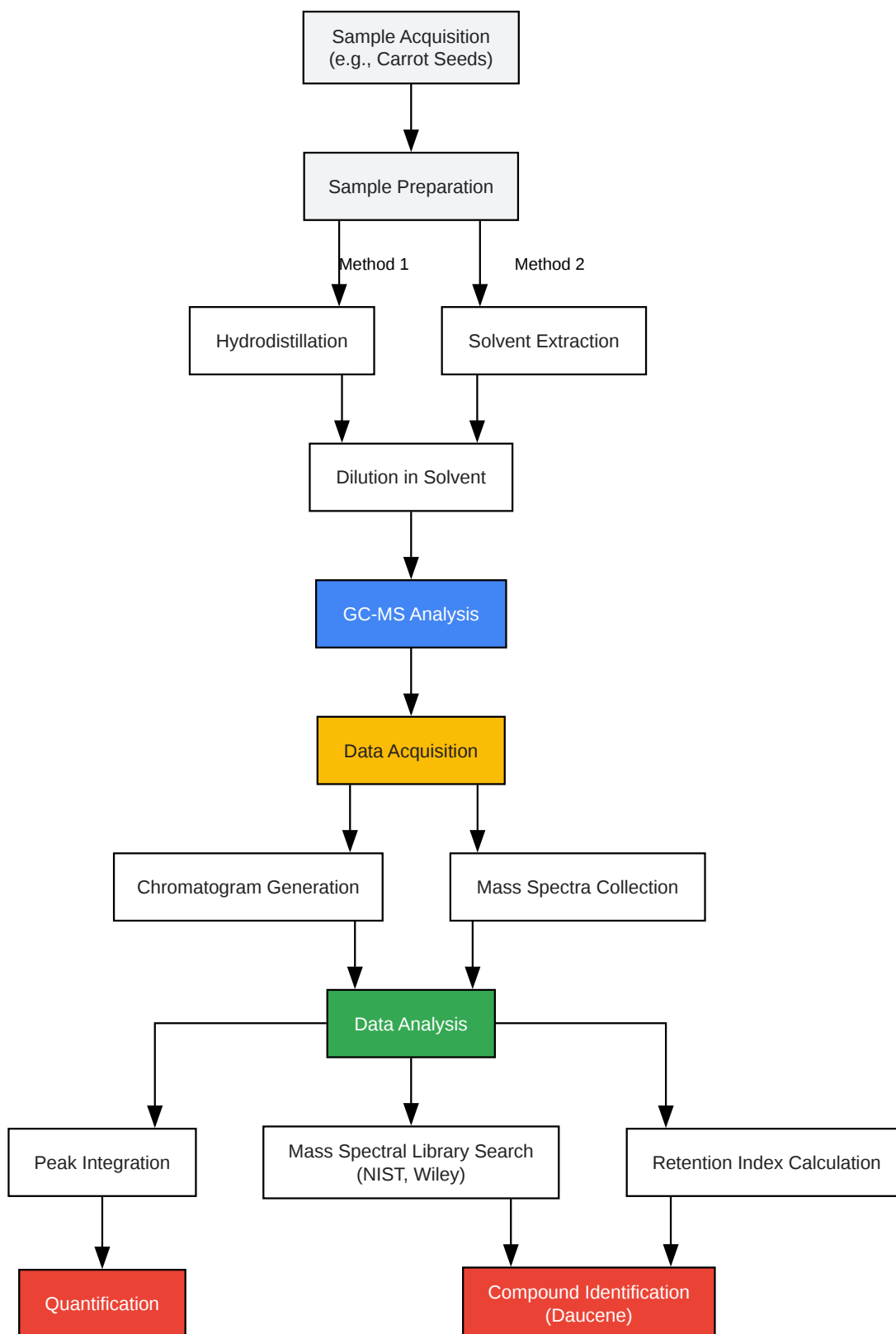
#### Identification of **Daucene**:

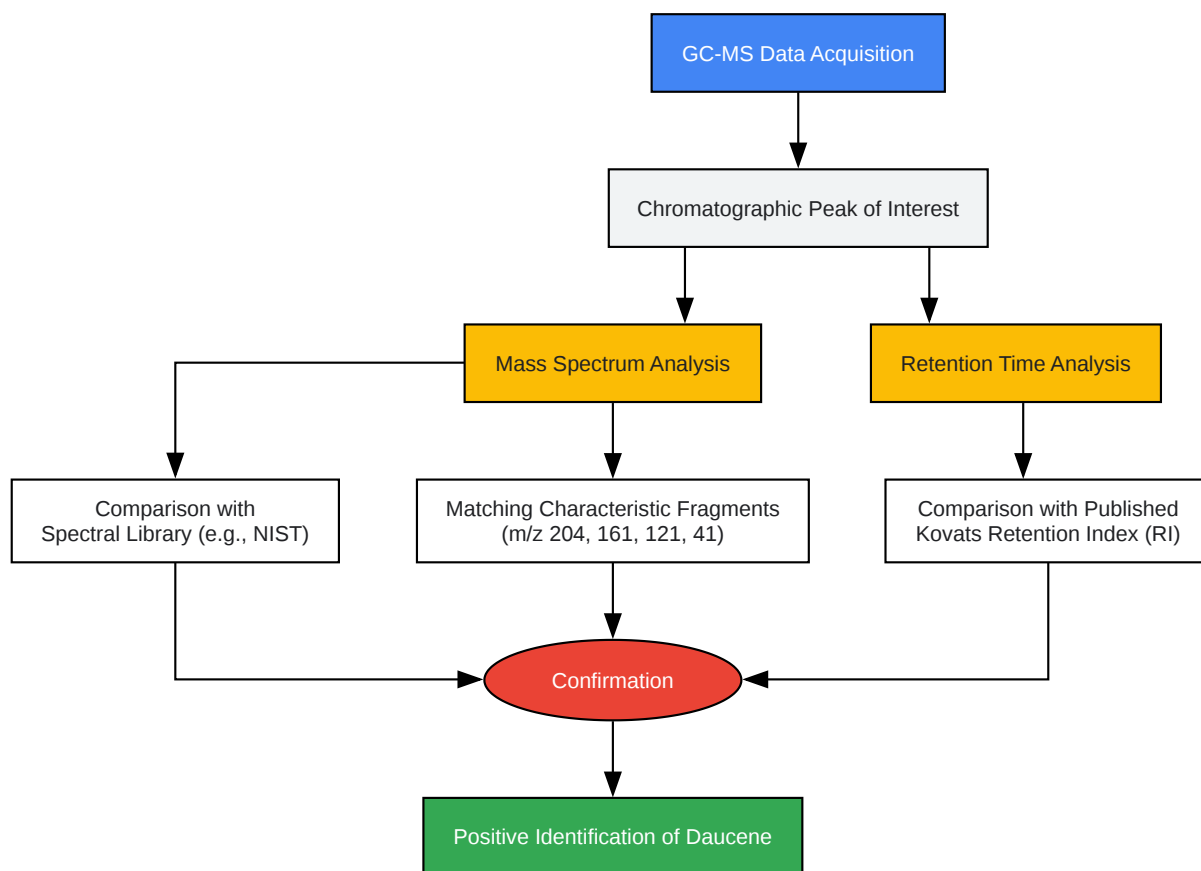
The identification of **daucene** is based on a combination of its mass spectrum and retention index.

- Mass Spectrum: The obtained mass spectrum of the chromatographic peak is compared with a reference spectrum from a spectral library (e.g., NIST, Wiley).
- Kovats Retention Index (RI): The RI of the peak is calculated relative to a series of n-alkane standards run under the same chromatographic conditions. The calculated RI is then

compared with published values. **Daucene** has a reported Kovats retention index of approximately 1380 on a standard non-polar column.<sup>[1]</sup>

## Mandatory Visualization





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